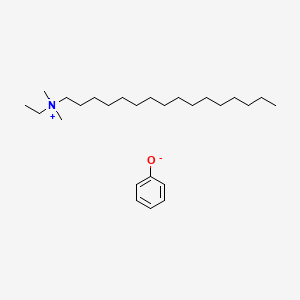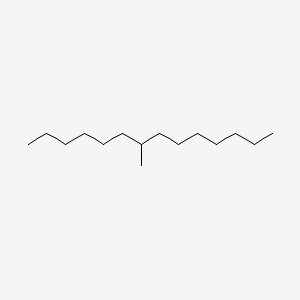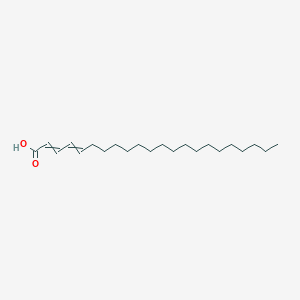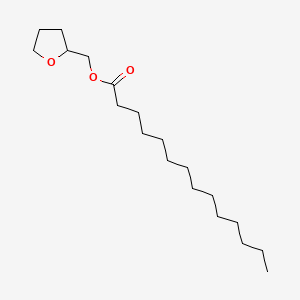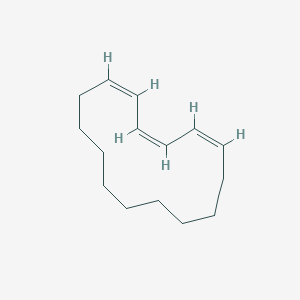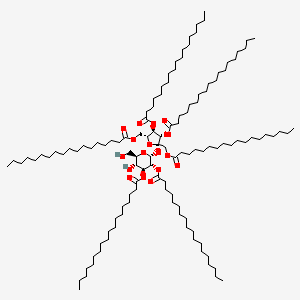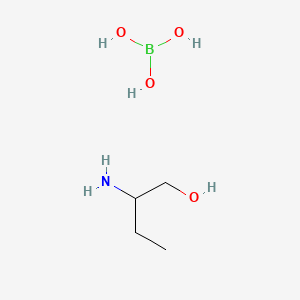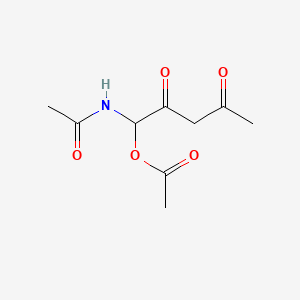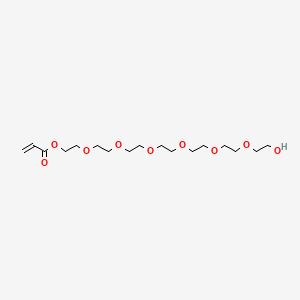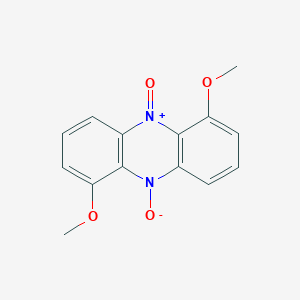
Phenazine, 1,6-dimethoxy-, 5,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazine, 1,6-dimethoxy-, 5,10-dioxide is a chemical compound with the molecular formula C14H12N2O4. It belongs to the class of phenazines, which are nitrogen-containing heterocyclic compounds. This compound is known for its unique structural features and significant biological activities, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenazine, 1,6-dimethoxy-, 5,10-dioxide typically involves the oxidation of phenazine derivatives. One common method includes the treatment of phenazin-1-ol 5,10-oxide with m-perchlorobenzoic acid in benzene, which enhances the yield of the 5,10-dioxide product . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phenazine, 1,6-dimethoxy-, 5,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different phenazine derivatives.
Substitution: Substitution reactions can occur at the methoxy groups or the phenazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-perchlorobenzoic acid and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and solvents like benzene or ethanol to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized phenazine derivatives, while reduction can yield reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
Phenazine, 1,6-dimethoxy-, 5,10-dioxide has a wide range of scientific research applications:
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of Phenazine, 1,6-dimethoxy-, 5,10-dioxide involves its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce cell death, making the compound effective against certain cancer cells and pathogens . The molecular targets and pathways involved include the disruption of cellular redox balance and interference with DNA replication and repair mechanisms.
Comparaison Avec Des Composés Similaires
Phenazine, 1,6-dimethoxy-, 5,10-dioxide can be compared with other phenazine derivatives such as:
Iodinin (1,6-dihydroxyphenazine 5,10-dioxide): Known for its potent cytotoxic properties against acute myeloid leukemia cells.
Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide): Exhibits similar biological activities but with different substituents affecting its potency and selectivity.
These compounds share the phenazine core structure but differ in their substituents, which influence their chemical reactivity and biological activities. This compound is unique due to its specific methoxy and dioxide functional groups, which contribute to its distinct properties and applications.
Propriétés
Numéro CAS |
13925-11-6 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
1,6-dimethoxy-10-oxidophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C14H12N2O4/c1-19-11-7-3-5-9-13(11)15(17)10-6-4-8-12(20-2)14(10)16(9)18/h3-8H,1-2H3 |
Clé InChI |
OGNXLFBCXQYFDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N(C3=C([N+]2=O)C(=CC=C3)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


